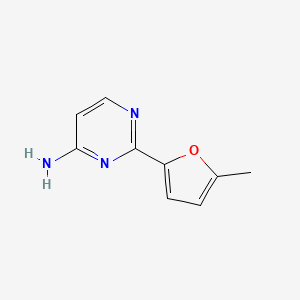

2-(5-Methylfuran-2-yl)pyrimidin-4-amine

Description

Properties

CAS No. |

1248918-13-9 |

|---|---|

Molecular Formula |

C9H9N3O |

Molecular Weight |

175.19 g/mol |

IUPAC Name |

2-(5-methylfuran-2-yl)pyrimidin-4-amine |

InChI |

InChI=1S/C9H9N3O/c1-6-2-3-7(13-6)9-11-5-4-8(10)12-9/h2-5H,1H3,(H2,10,11,12) |

InChI Key |

PAPYSRBGFFKZOU-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(O1)C2=NC=CC(=N2)N |

Canonical SMILES |

CC1=CC=C(O1)C2=NC=CC(=N2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Substituent Effects and Molecular Properties

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups: The methylfuran group in the target compound acts as an electron-rich aromatic system, favoring π-π stacking interactions.

- Hydrogen-Bonding Capacity: Compounds with additional H-bond acceptors (e.g., morpholinosulfonyl in ) exhibit improved solubility and target binding compared to the target compound’s simpler structure.

- Biological Implications : Fluorinated derivatives (e.g., ) often show enhanced metabolic stability and membrane permeability due to fluorine’s electronegativity and small atomic radius .

Physicochemical and Crystallographic Data

Table 2: Experimental Data Comparison

Key Findings:

- Thermal Stability : Higher melting points in chlorinated derivatives (e.g., 4,6-Dichloro-5-methoxypyrimidine) correlate with strong intermolecular Cl···N interactions .

- Crystal Packing : Bulky substituents (e.g., ethoxyphenyl in ) disrupt planar arrangements, reducing crystallinity compared to the target compound’s simpler structure.

Preparation Methods

Suzuki Coupling-Based Synthesis

One effective approach involves Suzuki cross-coupling reactions to attach the 5-methylfuran substituent to a pyrimidine intermediate:

- Starting Materials : A halogenated pyrimidine intermediate (such as 4-chloropyrimidin-2-amine or 4-amino-2-chloropyrimidine) is coupled with 5-methylfuran-2-boronic acid pinacol ester.

- Catalysts and Conditions : Typical Suzuki coupling uses palladium catalysts (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvents like dioxane or DMF under reflux or microwave irradiation.

- Outcome : This method yields 2-(5-methylfuran-2-yl)pyrimidin-4-amine with moderate to good yields (often 60–85%) in a one-pot reaction.

This method is supported by synthetic routes for related compounds where intermediate boronic esters react with halopyrimidines to form the target heterocycles efficiently.

Nucleophilic Aromatic Substitution (SNAr)

Another route involves nucleophilic substitution on halogenated pyrimidines:

- Intermediate Preparation : 4-chloropyrimidine derivatives are prepared or purchased.

- Reaction : The halogen at position 4 is substituted by ammonia or an amine source to introduce the amino group.

- Coupling : The 2-position is functionalized by coupling with 5-methylfuran derivatives, either via direct substitution or transition metal-catalyzed coupling.

- Conditions : Reactions typically occur under heating with aqueous ammonia or amine solutions, sometimes assisted by microwave irradiation for enhanced yields.

This pathway is consistent with protocols where chlorinated pyrimidines are converted to amino derivatives and subsequently functionalized at position 2.

Multi-Step Synthesis via Iminophosphorane Intermediates

A more complex method involves the use of iminophosphorane intermediates generated from furan derivatives:

- Step 1 : Preparation of an iminophosphorane intermediate by reaction of a furan-containing precursor with triphenylphosphine, hexachloroethane, and triethylamine.

- Step 2 : Reaction of this intermediate with aromatic isocyanates and hydrazine hydrate leads to the formation of amino-substituted furo-pyrimidinones.

- Step 3 : Further transformations yield the desired amino-substituted pyrimidine derivatives.

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|

| Suzuki Coupling | 4-chloropyrimidine + 5-methylfuran-2-boronic ester, Pd catalyst, base, reflux | 60–85 | Mild conditions, good functional group tolerance | Requires Pd catalyst, boronic ester availability |

| Nucleophilic Aromatic Substitution | 4-chloropyrimidine + NH3 or amine, heating or microwave | 50–75 | Simple reagents, straightforward procedure | Moderate yields, possible side reactions |

| Iminophosphorane Intermediate Route | Triphenylphosphine, hexachloroethane, triethylamine, isocyanates, hydrazine hydrate | 85–88 | High yields, versatile substitution patterns | Multi-step, complex intermediates |

Detailed Research Findings and Notes

- Intermediate Availability : The Suzuki coupling approach benefits from commercially available boronic acid esters such as 5-methylfuran-2-boronic acid pinacol ester, facilitating synthesis.

- Reaction Monitoring : Thin-layer chromatography (TLC) and mass spectrometry are commonly used to verify intermediate and product formation, with characteristic absorption bands for N-H and C=O groups confirming successful synthesis in related analogues.

- Optimization : Reaction times vary from 2 to 30 hours depending on the method, with room temperature to reflux conditions. Microwave irradiation has been employed to reduce reaction times and improve yields in nucleophilic substitution and chlorination steps.

- Purification : Products are typically purified by recrystallization from solvents such as methylene chloride/petroleum ether mixtures or by column chromatography.

- Scalability : The Suzuki coupling and nucleophilic substitution methods are amenable to scale-up due to relatively simple reaction setups and commercially available reagents.

Q & A

Q. What are the optimal synthetic routes for 2-(5-Methylfuran-2-yl)pyrimidin-4-amine, and how can reaction conditions be adjusted to improve yield?

The compound can be synthesized via nucleophilic substitution reactions between 4-chloropyrimidine derivatives and 5-methylfuran-2-yl precursors, typically using bases like sodium hydride in DMF at elevated temperatures . Alternative routes include cyclocondensation reactions (e.g., Biginelli-type reactions) with thiourea and ethyl cyanoacetate in sodium ethoxide, followed by neutralization . Yield optimization involves adjusting catalysts (e.g., piperidine), solvent polarity, and temperature gradients to suppress side reactions like over-substitution or ring-opening.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?

1H/13C NMR identifies proton environments (e.g., aromatic protons at δ 6.1–8.5 ppm for pyrimidine and furan rings) and quaternary carbons. Mass spectrometry (MS) confirms the molecular ion peak ([M+H]+) at m/z 216.2 (C9H10N3O). IR spectroscopy detects NH stretching (~3200 cm⁻¹) and C=N/C-O vibrations (~1650 cm⁻¹) . Purity is validated via HPLC with a C18 column (acetonitrile/water mobile phase) .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

Use kinase inhibition assays (e.g., ATP-binding pocket competition assays) with recombinant enzymes like EGFR or CDK2. Cell viability assays (MTT or resazurin-based) in cancer cell lines assess cytotoxicity. For specificity, compare IC50 values against structurally related pyrimidine derivatives .

Advanced Research Questions

Q. How do structural modifications at the pyrimidine C-2 and C-4 positions influence kinase inhibitory activity?

Substituting C-2 with electron-donating groups (e.g., pyrrolidin-1-yl) enhances hydrogen bonding with kinase active sites, while C-4 modifications (e.g., methyl groups) improve hydrophobic interactions. SAR studies show that bulkier substituents at C-2 reduce potency due to steric hindrance, whereas halogenated groups at C-4 increase metabolic stability .

Q. What computational methods predict the binding mode of this compound with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with kinase domains. Multiwfn analyzes electron localization function (ELF) and electrostatic potential (ESP) to map nucleophilic/electrophilic regions on the compound . These methods guide rational design of analogs with improved target affinity .

Q. How can discrepancies in reported biological activities of similar pyrimidin-4-amine derivatives be resolved?

Contradictions (e.g., kinase vs. cholinesterase inhibition) arise from assay variability (e.g., enzyme source, substrate concentration). Standardize protocols (e.g., uniform ATP levels in kinase assays) and validate findings with orthogonal methods (e.g., SPR for binding kinetics). Use X-ray crystallography (via SHELXL refinement) to resolve binding conformations .

Q. What strategies enhance solubility and bioavailability for in vivo studies?

Salt formation (e.g., hydrochloride salts) improves aqueous solubility. Prodrug approaches (e.g., acetyl-protected amines) increase membrane permeability. Nanoformulation (liposomes or PLGA nanoparticles) enhances plasma stability and tumor targeting .

Q. How do substituents on the furan ring affect electronic properties and reactivity?

Electron-withdrawing groups (e.g., -NO2) reduce furan’s aromaticity, lowering reactivity in electrophilic substitutions. DFT calculations (B3LYP/6-31G*) show that methyl groups at C-5 stabilize the HOMO-LUMO gap (~4.5 eV), enhancing charge transfer in kinase interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.